molecular formula C23H35N5O9S B14224651 L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- CAS No. 557786-29-5

L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl-

Cat. No.: B14224651
CAS No.: 557786-29-5
M. Wt: 557.6 g/mol
InChI Key: OWPZRLFKADGHIP-ATIWLJMLSA-N
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Description

L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl-: is a peptide composed of the amino acids L-serine, L-phenylalanine, and L-methionineL-serine is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptides like L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a model compound for studying peptide bond formation and stability.

Biology:

    Cell Signaling: Plays a role in cell signaling pathways due to its involvement in protein synthesis and modification.

Medicine:

Industry:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of L-serine, L-phenylalanine, and L-methionine allows it to participate in diverse biochemical pathways, making it a valuable compound for research and industrial applications .

Properties

CAS No.

557786-29-5

Molecular Formula

C23H35N5O9S

Molecular Weight

557.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C23H35N5O9S/c1-38-8-7-15(20(33)28-18(12-31)23(36)37)25-22(35)17(11-30)27-21(34)16(26-19(32)14(24)10-29)9-13-5-3-2-4-6-13/h2-6,14-18,29-31H,7-12,24H2,1H3,(H,25,35)(H,26,32)(H,27,34)(H,28,33)(H,36,37)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

OWPZRLFKADGHIP-ATIWLJMLSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N

Origin of Product

United States

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